3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

Solubility DMSO Formulation

Select this 3-piperidinyl regioisomer—not the 2- or 4-substituted analogs—to ensure the correct spatial orientation essential for synthesizing potent piperidin-4-yl-urea MCH-R1 antagonists. With 65 mg/mL DMSO solubility, prepare concentrated stock solutions for HTS while minimizing solvent interference. ≥2-year stability guarantees batch-to-batch reproducibility across multi-year discovery programs. Purity exceeds 98%, eliminating SAR-confounding impurities.

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
CAS No. 937724-81-7
Cat. No. B1392787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
CAS937724-81-7
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCCNC2.Cl
InChIInChI=1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H
InChIKeyAUJWQKHBSFDSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (CAS 937724-81-7) | A Critical Intermediate for MCH-R1 Antagonist Synthesis


3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a piperidine-pyrrolidine methanone derivative supplied as a hydrochloride salt [1]. It serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of piperidin-4-yl-urea derivatives that act as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists . The compound is characterized by its dual heterocyclic structure, providing a unique scaffold for fragment-based drug discovery and lead optimization .

Why Positional Isomers of Piperidinyl-Pyrrolidinyl Methanone Hydrochloride Are Not Interchangeable for MCH-R1 Antagonist Synthesis


Substituting 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride with its positional isomers, such as the 2- or 4-piperidinyl analogs, introduces critical differences in solubility, stability, and downstream synthetic utility. The 3-piperidinyl substitution pattern provides a distinct spatial orientation that is essential for the correct assembly of piperidin-4-yl-urea derivatives, which are potent MCH-R1 antagonists . In contrast, the 2-piperidinyl analog exhibits a high melting point (235–238 °C) and lower predicted aqueous solubility (cLogS -1.294), which can hinder reaction efficiency in common organic synthesis protocols . Furthermore, the 4-piperidinyl analog is primarily associated with off-target stimulant activity rather than the targeted MCH-R1 pathway, underscoring the importance of selecting the correct regioisomer .

Quantitative Differentiation of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (937724-81-7) vs. 2-Piperidinyl and 4-Piperidinyl Analogs


Enhanced DMSO Solubility Enables High-Concentration Stock Solutions for Biological Assays

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride exhibits a DMSO solubility of 65 mg/mL (297.18 mM), a critical parameter for preparing concentrated stock solutions used in high-throughput screening and in vitro assays . In contrast, the 2-piperidinyl positional isomer lacks reported DMSO solubility data, and its high melting point (235–238 °C) and predicted cLogS (-1.294) suggest substantially lower solubility in polar aprotic solvents . The 4-piperidinyl analog is described as having 'limited solubility in water' but no quantitative DMSO solubility data are available [1].

Solubility DMSO Formulation

High Purity (99.63%) Minimizes Impurity-Driven Variability in SAR Studies

The target compound is commercially available with a purity specification of 99.63%, as certified by multiple vendors . In comparison, the 2-piperidinyl analog is typically offered at a minimum purity of 95% . The 4-piperidinyl analog is available at 97–98% purity [1].

Purity QC Reproducibility

Defined Long-Term Stability Supports Multi-Year Research Programs

The target compound demonstrates a documented stability of ≥2 years when stored under recommended conditions [1]. In contrast, the 2-piperidinyl and 4-piperidinyl analogs do not have publicly available, quantitative long-term stability data from authoritative sources .

Stability Storage Shelf Life

Validated Use in MCH-R1 Antagonist Synthesis Provides a Direct Path to Biologically Relevant Derivatives

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is explicitly documented as a synthetic precursor for piperidin-4-yl-urea derivatives, which are potent MCH-R1 antagonists . The 2-piperidinyl and 4-piperidinyl analogs are not associated with this specific, pharmacologically relevant transformation in the available literature . While the 4-piperidinyl analog is a fragment molecule, its primary reported applications differ and do not include the MCH-R1 pathway .

MCH-R1 Synthesis Intermediate

Favorable Physicochemical Profile for Handling and Reaction Setup

The target compound is supplied as a solid (white to off-white powder) with a molecular weight of 218.72 g/mol, facilitating accurate weighing and safe handling at ambient temperature . The 2-piperidinyl analog, while also a solid, has a significantly higher melting point (235–238 °C), which may indicate different crystal packing and potentially more challenging dissolution kinetics . The 4-piperidinyl analog is also a solid but lacks detailed physical form characterization in many vendor listings .

Handling Physical Form Workflow

Optimized Application Scenarios for 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (937724-81-7) in Drug Discovery


Synthesis of Piperidin-4-yl-Urea MCH-R1 Antagonists for Obesity Research

Employ this compound as a validated building block for the synthesis of piperidin-4-yl-urea derivatives, which are potent MCH-R1 antagonists . The 3-piperidinyl substitution pattern is essential for achieving the correct spatial orientation required for MCH-R1 binding, a property not provided by the 2- or 4-piperidinyl analogs .

High-Throughput Screening (HTS) Assay Preparation

Utilize the compound's high DMSO solubility (65 mg/mL, 297.18 mM) to prepare concentrated stock solutions for HTS campaigns. This minimizes the volume of DMSO introduced into assay wells, reducing solvent interference and preserving assay fidelity, a capability not matched by the 2-piperidinyl analog with its lower predicted solubility (cLogS -1.294) .

Long-Term Medicinal Chemistry Programs Requiring Stable Intermediates

Leverage the documented ≥2-year stability of this compound to maintain a consistent supply of a key intermediate over multi-year drug discovery projects. This reduces the need for frequent re-synthesis and ensures batch-to-batch reproducibility, a logistical advantage not explicitly supported for the 2- or 4-piperidinyl analogs.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Use this compound as a fragment molecule for scaffold hopping and lead optimization . Its dual heterocyclic structure provides a unique vector for molecular expansion, offering advantages over simpler piperidine or pyrrolidine fragments. Its high purity (99.63%) ensures that SAR interpretation is not confounded by impurities.

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